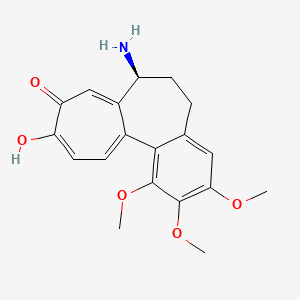

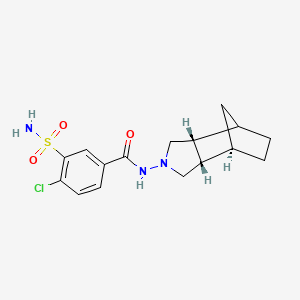

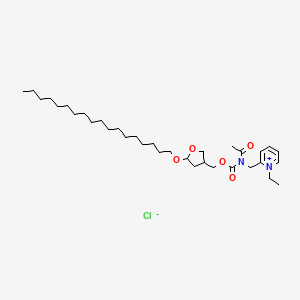

1-Ethyl-2-((N-(((5-(octadecyloxy)tetrahydrofuran-3-yl)methoxy)carbonyl)acetamido)methyl)pyridin-1-ium chloride

概要

説明

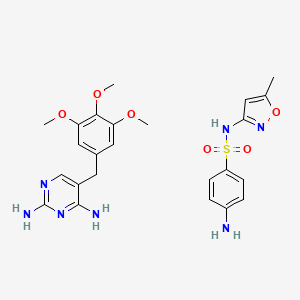

UR-11353は、Noucor Health SAによって開発された低分子薬です。それは血小板活性化因子受容体拮抗薬として機能します。 血小板活性化因子受容体拮抗薬は、血小板凝集、炎症、アナフィラキシーなど、多くの白血球機能の強力なリン脂質活性化因子およびメディエーターである血小板活性化因子の作用を阻害する化合物です .

準備方法

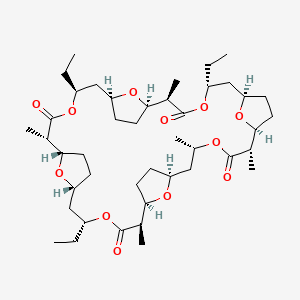

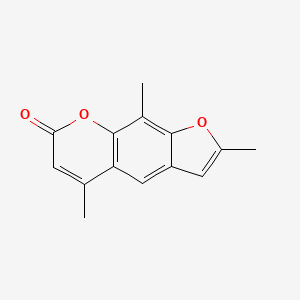

UR-11353の合成は、4置換2-アルコキシテトラヒドロフラン誘導体の調製から始まるいくつかのステップを含みます。これらの誘導体は、次に必要な官能基を導入するためにさらに修飾されます。 反応条件は一般的に、目的の生成物の形成を促進するために有機溶媒と触媒の使用を伴います .

UR-11353の工業的生産方法は、化合物の開発が商業生産に至る前に中止されたため、十分に文書化されていません。無水条件を維持し、高純度試薬を使用するなど、有機合成の一般的な原則が適用されます。

化学反応の分析

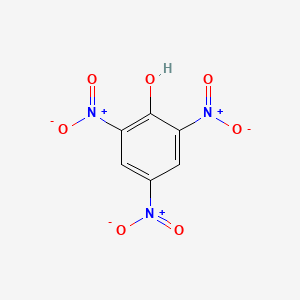

UR-11353は、次のようないくつかのタイプの化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムと三酸化クロムがあります。

還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

置換: この反応は、ある官能基を別の官能基に置き換えることを伴います。一般的な試薬には、ハロゲンと求核剤があります。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、UR-11353の酸化は、カルボン酸の形成につながる可能性がある一方で、還元はアルコールを生成する可能性があります .

4. 科学研究への応用

化学: 血小板活性化因子受容体拮抗薬として、UR-11353は、さまざまな化学プロセスにおける血小板活性化因子の役割を理解するための研究に使用されてきました。

生物学: UR-11353は、炎症や免疫応答における役割など、血小板活性化因子の生物学的効果を研究するために使用されてきました。

医学: UR-11353は、血栓症や炎症など、血小板活性化に関連する状態の治療における潜在的な治療的応用について調査されてきました.

産業: 商業生産はされていないものの、UR-11353の合成と特性は、新しい化学プロセスと材料の開発に関心の対象となっています。

科学的研究の応用

Chemistry: As a platelet activating factor receptor antagonist, UR-11353 has been used in studies to understand the role of platelet activating factor in various chemical processes.

Biology: UR-11353 has been used to study the biological effects of platelet activating factor, including its role in inflammation and immune response.

Industry: Although not commercially produced, UR-11353’s synthesis and properties have been of interest in the development of new chemical processes and materials.

作用機序

UR-11353は、血小板活性化因子受容体に結合して阻害することで作用します。この受容体は、血小板凝集、炎症、免疫応答など、さまざまな細胞プロセスに関与しています。 受容体をブロックすることにより、UR-11353はこれらのプロセスの活性化を防ぎ、炎症と血小板凝集を軽減します .

6. 類似の化合物との比較

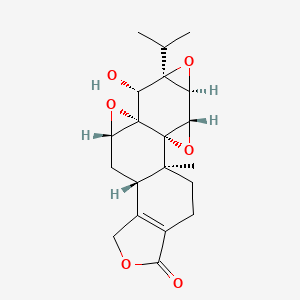

UR-11353は、CV-6209やWEB-2086などの他の血小板活性化因子受容体拮抗薬と似ています。 UR-11353は、4置換2-アルコキシテトラヒドロフラン部分を含む構造においてユニークであり、これは高い活性と長時間の作用に寄与しています .

類似の化合物

- CV-6209

- WEB-2086

- BN-52021

- YM-461

これらの化合物は、同様の作用機序を共有していますが、化学構造と特定の生物学的活性は異なります。

類似化合物との比較

UR-11353 is similar to other platelet activating factor receptor antagonists, such as CV-6209 and WEB-2086. UR-11353 is unique in its structure, featuring a 4-substituted 2-alkoxytetrahydrofuran moiety, which contributes to its high activity and long-lasting action .

Similar Compounds

- CV-6209

- WEB-2086

- BN-52021

- YM-461

These compounds share similar mechanisms of action but differ in their chemical structures and specific biological activities.

特性

IUPAC Name |

(5-octadecoxyoxolan-3-yl)methyl N-acetyl-N-[(1-ethylpyridin-1-ium-2-yl)methyl]carbamate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H59N2O5.ClH/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-25-39-33-26-31(28-40-33)29-41-34(38)36(30(3)37)27-32-23-20-21-24-35(32)5-2;/h20-21,23-24,31,33H,4-19,22,25-29H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNNWINXWGVOQN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC1CC(CO1)COC(=O)N(CC2=CC=CC=[N+]2CC)C(=O)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H59ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70929971 | |

| Record name | 2-{[Acetyl({[5-(octadecyloxy)oxolan-3-yl]methoxy}carbonyl)amino]methyl}-1-ethylpyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138060-13-6 | |

| Record name | UR 11353 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138060136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[Acetyl({[5-(octadecyloxy)oxolan-3-yl]methoxy}carbonyl)amino]methyl}-1-ethylpyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。